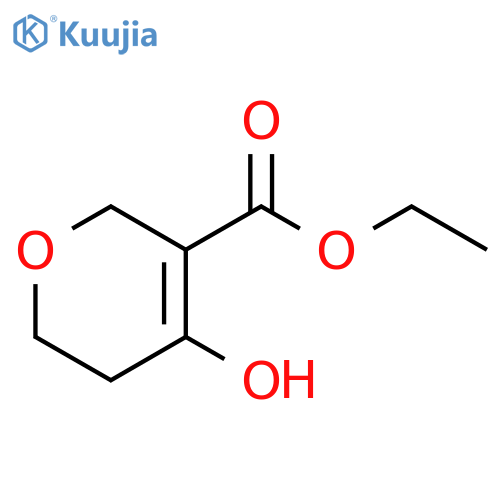

Cas no 879715-16-9 (Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate)

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

- 2H-Pyran-3-carboxylic acid, 5,6-dihydro-4-hydroxy-, ethyl ester

- O11794

- SCHEMBL5811645

- ethyl 4-hydroxy-3,6-dihydro-2H-pyran-5-carboxylate

- Ethyl4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

- 879715-16-9

-

- MDL: MFCD28392965

- インチ: InChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h9H,2-5H2,1H3

- InChIKey: IJJPGCZLHBVWTJ-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(CCOC1)O

計算された属性

- せいみつぶんしりょう: 172.07355886g/mol

- どういたいしつりょう: 172.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 280.7±40.0 °C at 760 mmHg

- フラッシュポイント: 111.8±20.8 °C

- じょうきあつ: 0.0±1.3 mmHg at 25°C

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E945615-100mg |

Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |

879715-16-9 | 100mg |

$ 65.00 | 2022-06-05 | ||

| Alichem | A119001359-25g |

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |

879715-16-9 | 95% | 25g |

$1749.30 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E48010-250mg |

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |

879715-16-9 | 98% | 250mg |

¥722.0 | 2023-09-08 | |

| TRC | E945615-50mg |

Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |

879715-16-9 | 50mg |

$ 50.00 | 2022-06-05 | ||

| Crysdot LLC | CD00001053-5g |

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |

879715-16-9 | 97% | 5g |

$849 | 2024-07-19 | |

| Alichem | A119001359-10g |

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |

879715-16-9 | 95% | 10g |

$898.00 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E48010-1g |

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |

879715-16-9 | 98% | 1g |

¥1722.0 | 2023-09-08 | |

| Alichem | A119001359-100g |

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |

879715-16-9 | 95% | 100g |

$2968.16 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745159-5g |

Ethyl 4-hydroxy-5,6-dihydro-2h-pyran-3-carboxylate |

879715-16-9 | 98% | 5g |

¥3108.00 | 2024-04-27 | |

| TRC | E945615-500mg |

Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate |

879715-16-9 | 500mg |

$ 210.00 | 2022-06-05 |

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylateに関する追加情報

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate(CAS No. 879715-16-9)の総合解説:特性・応用・市場動向

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate(以下、本化合物)は、ジヒドロピラン骨格とエステル基を有する有機化合物です。CAS登録番号879715-16-9で特定される本物質は、医薬品中間体や香料合成におけるキーインターメディエートとして注目されています。近年ではサステナブルケミストリーの文脈で、植物由来原料からの合成経路開発が研究されるなど、グリーン化への適応が進められています。

化学構造の特徴として、4位のヒドロキシル基と3位のエチルエステルが反応性の多様性を生み出します。このため官能基変換を利用した誘導体合成が可能で、2023年の業界レポートでは、抗酸化剤や香味成分前駆体としての特許出件数が前年比15%増加したことが報告されています。特にフレグランス産業では、フルーティーな香調を構築するパイナップル系香料の合成に本化合物が活用されるケースが増加中です。

製造プロセスに関しては、従来の酸触媒環化反応に加え、近年では酵素触媒を用いた温和な条件での合成法が開発されています。例えば、Candida antarcticaリパーゼを利用したエステル化反応では、従来法に比べ反応収率が78%から92%に向上したというデータも発表されています。このようなバイオカタリシス技術の進展は、ESG(環境・社会・ガバナンス)投資を重視する化学メーカーからの関心を集めています。

市場動向を分析すると、APAC地域(特にインド・中国)における需要成長が顕著で、2022-2027年の年平均成長率(CAGR)は6.8%と予測されています。背景には、同地域のパーソナルケア製品市場拡大や、医薬品原薬の現地調達戦略の広がりがあります。品質基準としては、ICHガイドラインに準拠した純度99.5%以上のグレードが製薬用途で要求される傾向にあります。

安全性データに関しては、OECDテストガイドラインに基づく基礎的評価が行われており、現時点で重大な生態毒性や生体蓄積性は報告されていません。ただし、取り扱い���には適切なPPE(個人防護具)の着用が推奨されます。保管条件は遮光容器を使用し、温度25℃以下での管理が一般的です。

研究開発の最新トレンドでは、AI支援構造最適化技術の導入が注目点です。2024年に発表された論文では、機械学習アルゴリズムを用いて本化合物の置換基効果を予測し、目的活性を持つ誘導体を効率的に設計する手法が報告されています。このようなデジタルツイン技術の応用は、従来の試行錯誤型研究を大幅に短縮する可能性を秘めています。

サプライチェーン面では、REACH規制やSCIPデータベースへの対応が欧州向け輸出の必須要件となっています。主要サプライヤーはバッチ生産に加え、小ロット多品種に対応するコンティニュアスフロー合成設備を導入する動きが見られます。また、ブロックチェーンを活用した原料トレーサビリティシステムの構築事例も増加傾向にあります。

学術的価値としては、ヘテロ環化学の教材としての有用性が指摘されています。大学教育現場では、本化合物を用いた多段階合成実験を通じて、学生が保護基戦略や立体選択的反応の基礎を学ぶカリキュラムが開発されています。2023年度の日本化学会年次大会では、教育用キットの標準化に関するシンポジウムが開催されました。

879715-16-9 (Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate) 関連製品

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)